5-Amino-2-chloro-N-propylbenzamide
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Overview
Description
5-Amino-2-chloro-N-propylbenzamide is an organic compound with the molecular formula C10H13ClN2O. It is a derivative of benzamide, featuring an amino group at the 5-position, a chlorine atom at the 2-position, and a propyl group attached to the nitrogen atom of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-propylbenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 5-amino-2-substituted-N-propylbenzamides.
Oxidation: Formation of 5-nitro-2-chloro-N-propylbenzamide.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Scientific Research Applications
5-Amino-2-chloro-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-propylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and propyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with a dimethyl group instead of a propyl group.
5-Amino-2-chloropyridine: Similar functional groups but with a pyridine ring instead of a benzene ring.
Uniqueness
5-Amino-2-chloro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-amino-2-chloro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSZZSIDBDFJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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